![molecular formula C18H18N2O2 B6427149 4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine CAS No. 2097888-31-6](/img/structure/B6427149.png)
4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine
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Description
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They play a very essential role in the area of medicinal chemistry . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal and antiviral .
Synthesis Analysis
Several methods have been reported in the literature for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond; hence the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences .Physical And Chemical Properties Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Mechanism of Action
Target of Action
The primary target of 4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine is Decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1) . DprE1 is an enzyme involved in the biogenesis of the mycobacterial cell wall, which is an essential protective barrier against various cellular stresses and important for virulence in the host .
Mode of Action
This could result in changes to the structure and integrity of the mycobacterial cell wall .
Biochemical Pathways
The compound’s action on DprE1 affects the pathway of mycolyl-arabinogalactan-peptidoglycan (mAGP) biogenesis . mAGP is a key component of the mycobacterial cell wall, and its disruption can lead to a loss of structural integrity and potentially cell death .
Result of Action
The inhibition of DprE1 and disruption of mAGP biogenesis can lead to structural changes in the mycobacterial cell wall, potentially leading to cell death . This makes 4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine a potent antitubercular agent .
Future Directions
properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(20-10-8-14(9-11-20)13-6-7-13)16-12-17(22-19-16)15-4-2-1-3-5-15/h1-5,12H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAFEJUBQHBMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylidenepiperidin-1-yl)(5-phenylisoxazol-3-yl)methanone |
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